



Application Note: Mass Spectrometry Analysis of Histone H4 (2-21) Modifications

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Compound of Interest		
Compound Name:	Histone H4 (2-21)	
Cat. No.:	B15564338	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Histone proteins are fundamental in packaging DNA into chromatin, and their post-translational modifications (PTMs) are critical for regulating gene expression, DNA repair, and other essential cellular processes.[1][2] The N-terminal tail of Histone H4, particularly the amino acid sequence 2-21 (SGRGKGGKGLGKGGAKR), is a hotbed for numerous PTMs, including acetylation, methylation, and phosphorylation.[3][4] These modifications can act individually or in combination to form a "histone code" that dictates downstream biological outcomes.[5] Consequently, the accurate identification and quantification of these PTMs are paramount for understanding epigenetic regulation and for the development of therapeutic agents targeting chromatin-modifying enzymes.

Mass spectrometry (MS) has emerged as the definitive technology for the global and unbiased analysis of histone PTMs.[6][7] However, the highly basic nature of the H4 tail, which is rich in lysine and arginine residues, presents a significant analytical challenge. Digestion with trypsin, the most common proteomics enzyme, would cleave the tail into peptides too small for effective liquid chromatography separation and analysis.[8] This application note details a robust workflow employing chemical derivatization to overcome this challenge, enabling comprehensive analysis of the H4 (2-21) region by nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS).



Core Principle: The "Bottom-Up" Approach with Chemical Derivatization

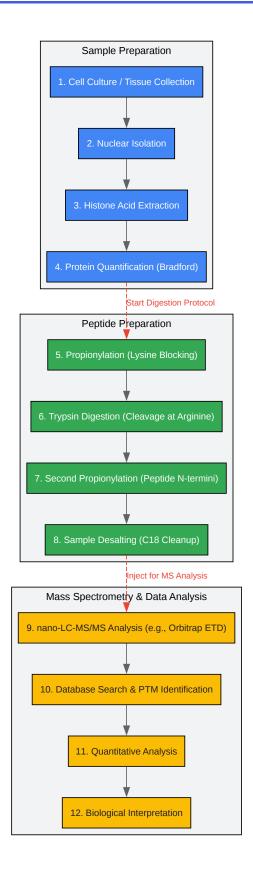
The most widely adopted strategy for analyzing histone PTMs is the "bottom-up" approach, where proteins are enzymatically digested into smaller peptides prior to MS analysis. To analyze the H4 N-terminal tail effectively, this method requires a crucial chemical derivatization step, typically propionylation.

- Propionylation of Lysines: Unmodified lysine residues are chemically derivatized with propionic anhydride. This reaction neutralizes the positive charge of the lysine's amine group and, more importantly, blocks cleavage by trypsin at these sites.[9][10]
- Enzymatic Digestion: After derivatization, the histone is digested with an enzyme like trypsin, which now exclusively cleaves at the C-terminal side of arginine residues. This process generates a larger, more manageable peptide encompassing the 4-17 or 4-23 region of H4, keeping the key lysine modification sites (K5, K8, K12, K16) within a single peptide for analysis.
- LC-MS/MS Analysis: The resulting peptide mixture is separated by nano-LC and analyzed by a high-resolution mass spectrometer. Fragmentation techniques such as Electron Transfer Dissociation (ETD) are often preferred for these highly charged peptides, as they preserve labile PTMs that can be lost during traditional collision-induced dissociation (CID).[5][10][11]

Experimental Workflow

The overall experimental workflow for the analysis of **Histone H4 (2-21)** modifications is a multi-step process from sample collection to data interpretation.





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Caption: Overall workflow for histone H4 PTM analysis.



Detailed Experimental Protocols

Protocol 1: Histone Extraction via Acid Extraction

This protocol is a robust method for enriching histone proteins from cell culture or tissue samples.[1]

- Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., NETN buffer) supplemented with protease inhibitors. Incubate on ice for 15 minutes.
- Nuclear Isolation: Centrifuge the lysate at 1,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
- Acid Extraction: Resuspend the nuclear pellet in 0.2 M HCl or 0.4 N H₂SO₄ and incubate with rotation for 4 hours or overnight at 4°C. This solubilizes the basic histone proteins.
- Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris. Carefully transfer the supernatant containing the histones to a new tube.
- Protein Precipitation: Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 33% and incubate on ice for at least 1 hour to precipitate the histones.
- Washing: Centrifuge at 16,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the histone pellet twice with ice-cold acetone.
- Final Preparation: Air-dry the pellet and resuspend in ultrapure water. Determine the protein concentration using a Bradford assay. Store at -80°C.

Protocol 2: In-solution Propionylation and Tryptic Digestion

This protocol prepares the extracted histones for bottom-up MS analysis.[9][10]

- Initial Propionylation:
 - To 20-50 μg of histone protein, add ammonium bicarbonate to a final concentration of 100 mM.



- Prepare the propionylation reagent by mixing propionic anhydride and isopropanol at a 1:4 ratio.
- Add the reagent to the histone solution and immediately vortex. Adjust the pH to ~8.0 using ammonium hydroxide.
- Incubate for 15 minutes at 37°C. Repeat this step once more to ensure complete derivatization of lysines.
- Trypsin Digestion:
 - Add sequencing-grade trypsin to the derivatized histones at a 1:20 enzyme-to-substrate ratio.
 - Incubate overnight at 37°C.
- Second Propionylation:
 - After digestion, repeat the propionylation step described in 2.1. This derivatizes the newly created peptide N-termini, which improves chromatographic retention.
- Sample Cleanup:
 - Acidify the sample with trifluoroacetic acid (TFA) to a pH < 3.
 - Desalt the peptides using a C18 StageTip or ZipTip to remove salts and contaminants before MS analysis. Elute the peptides in a solution of 75% acetonitrile and 0.5% acetic acid.
 - Dry the eluted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS injection.

Protocol 3: Nano-LC-MS/MS Analysis

 Instrumentation: Use a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Orbitrap Fusion Lumos, Bruker timsTOF) equipped with an ETD fragmentation source.[9][11]



- · Chromatographic Separation:
 - Load the peptide sample onto a C18 trap column.
 - Separate the peptides on an analytical C18 column (e.g., 75 μm ID x 25 cm) using a gradient of 5% to 40% acetonitrile with 0.1% formic acid over 60-90 minutes.[9]
- Mass Spectrometry:
 - Acquire data in a data-dependent acquisition (DDA) mode.
 - Full MS Scans: Acquire in the Orbitrap or TOF analyzer at a resolution of 60,000-120,000 over a mass range of m/z 350-1500.
 - MS/MS Scans: Select precursor ions for fragmentation by ETD. Analyze fragment ions in the Orbitrap or ion trap.[5] This allows for precise localization of PTMs on the peptide backbone.

Data Presentation and Quantitative Analysis

Following data acquisition, raw files are processed using software like MaxQuant, Proteome Discoverer, or Byonic. The software searches the MS/MS spectra against a database of histone sequences to identify peptides and their modifications.

Quantitative analysis involves calculating the relative abundance of each modified form of a peptide. This is typically done by measuring the area under the curve of the extracted ion chromatogram for each specific peptide species. The abundance of a specific modification is then expressed as a percentage of the total pool of that peptide.[10][12]

Table 1: Example Quantitative Data for Histone H4 (4-17) Peptide Modifications



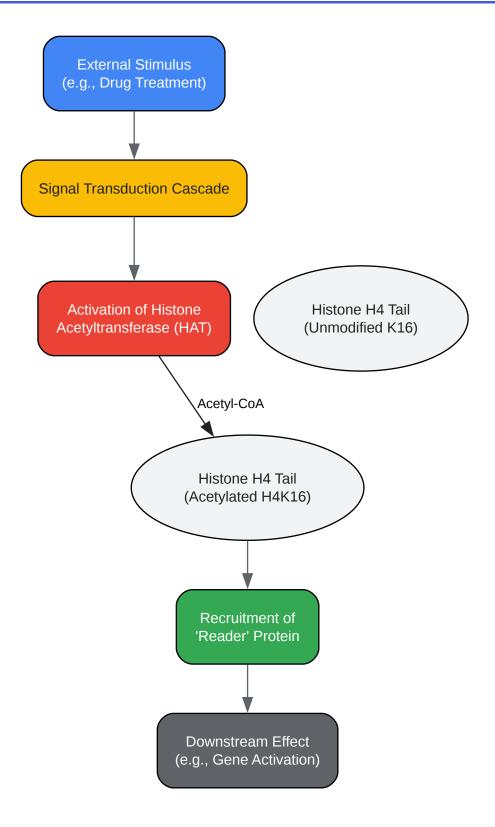
Modification State	Peptide Sequence	Control Cells (Relative Abundance %)	Treated Cells (Relative Abundance %)
Unmodified	GKGGKGLGKGGAK R	15.2	8.5
Acetyl (1x)	H4K16ac	25.8	45.1
Acetyl (2x)	H4K8acK12ac	10.5	18.3
Acetyl (4x)	H4K5acK8acK12acK1 6ac	5.1	12.6
Methyl (1x)	H4K20me1	30.3	9.2
Methyl (2x)	H4K20me2	13.1	6.3

^{*}Note: H4K20 methylation is analyzed on the longer 4-23 peptide generated by Arg-C digestion or missed tryptic cleavage.

Application: Visualizing Histone Crosstalk

Histone modifications do not occur in isolation; they can influence each other in a phenomenon known as "crosstalk".[13][14] For example, a signaling event might activate a specific histone acetyltransferase (HAT) that acetylates H4K16, a mark often associated with active transcription. This modification could then serve as a binding site for other regulatory proteins. MS-based quantification is essential for dissecting these complex regulatory networks.[15][16]





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Caption: Simplified model of a signaling pathway leading to H4 modification.



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